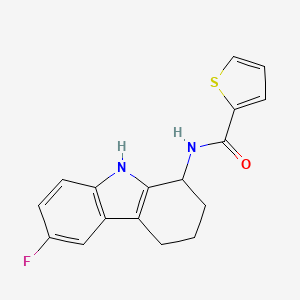

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)thiophene-2-carboxamide

Description

N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a tetrahydrocarbazole core fused with a thiophene-2-carboxamide moiety. The carbazole scaffold is substituted with a fluorine atom at the 6-position, which enhances electron-withdrawing properties and metabolic stability. The thiophene ring contributes to aromatic interactions and molecular rigidity, while the carboxamide group facilitates hydrogen bonding with biological targets.

Properties

Molecular Formula |

C17H15FN2OS |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)thiophene-2-carboxamide |

InChI |

InChI=1S/C17H15FN2OS/c18-10-6-7-13-12(9-10)11-3-1-4-14(16(11)19-13)20-17(21)15-5-2-8-22-15/h2,5-9,14,19H,1,3-4H2,(H,20,21) |

InChI Key |

GDOQWYNAIITPNE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)C4=CC=CS4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)thiophene-2-carboxamide typically involves the following steps:

Formation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole: This intermediate can be synthesized by the reaction of 6-fluoroindole with cyclohexanone under acidic conditions, followed by reduction.

Coupling with thiophene-2-carboxylic acid: The intermediate 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.

Reduction: Reduction reactions can be used to modify the functional groups attached to the carbazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the thiophene ring and the carbazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium dioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-1-ones, while substitution reactions can introduce various functional groups onto the thiophene or carbazole rings.

Scientific Research Applications

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom and the thiophene moiety play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or interfering with cellular signaling pathways.

Comparison with Similar Compounds

N-[(1R)-6-Chloro-2,3,4,9-Tetrahydro-1H-Carbazol-1-yl]-2-Pyridinecarboxamide

- Structural Differences :

- Substituent : Chlorine at the 6-position vs. fluorine in the target compound.

- Heterocyclic Core : Pyridine replaces thiophene, altering aromaticity and hydrogen-bonding capacity.

- Pharmacological Activity : Demonstrated efficacy against human papillomavirus (HPV) infections, with enantioselective synthesis optimized for therapeutic use .

- Key Insight : The chloro substituent may enhance lipophilicity compared to fluorine, but fluorine’s smaller atomic radius and stronger electronegativity could improve target selectivity and metabolic stability.

N-(1-Isopropyl-7-Methyl-2-Oxo-4-Phenyl-1,2-Dihydroquinazolin-6-yl)Thiophene-2-Carboxamide (Compound 7g)

- Structural Differences: Core: Quinazolinone replaces tetrahydrocarbazole, introducing a ketone group and phenyl substituent. Substituents: Isopropyl and methyl groups enhance steric bulk.

- Biological Activity : Exhibited strong apoptotic activity against cancer cell lines (MTT assay) and a docking score of −9.41 kcal/mol with EGFR tyrosine kinase domain (1M17), comparable to reference drugs .

- Key Insight: The quinazolinone core may improve DNA intercalation or enzyme inhibition, while the thiophene-carboxamide moiety retains hydrogen-bonding efficacy.

2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Imidazol-2-yl)Thio)-N-(Thiazol-2-yl)Acetamide (Compound 9)

- Structural Differences :

- Biological Activity : Designed for COX1/2 inhibition, with fluorophenyl groups mimicking NSAID pharmacophores.

- Key Insight : The thiophene-carboxamide group in the target compound may similarly target inflammatory pathways but lacks the thioether functionality critical for COX binding in Compound 7.

Triazepine-Fused Thiophene-2-Carboxamide Derivatives (7b, 7c)

- Structural Differences :

- Synthesis and Properties : Yields of 76% and melting points (160–204°C) suggest moderate stability. Methoxy groups in 7c increase solubility compared to the fluorine in the target compound.

Mechanistic and Structural Insights

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances binding precision in enzyme pockets, while chlorine’s larger size may improve hydrophobic interactions .

- Thiophene vs. Pyridine : Thiophene’s sulfur atom contributes to π-stacking, whereas pyridine’s nitrogen enables stronger hydrogen bonding .

- Carbazole vs. Quinazolinone: Carbazole’s planar structure supports intercalation, while quinazolinone’s ketone group aids in kinase inhibition .

Biological Activity

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)thiophene-2-carboxamide is a complex organic compound belonging to the carbazole family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a carbazole moiety and a thiophene ring , with a fluorine atom at the 6-position of the tetrahydrocarbazole. The presence of a carboxamide functional group enhances its chemical reactivity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H19FN4O |

| Molecular Weight | 347.4 g/mol |

| CAS Number | 1574478-72-0 |

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in anticancer research. The proposed mechanisms include:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.

- DNA Damage Induction : Studies have shown that derivatives can cause DNA strand breaks and mitochondrial dysfunction, leading to cell death .

- Ion Channel Modulation : Some carbazole derivatives have been identified as modulators of ion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR) .

Anticancer Properties

Several studies have reported the anticancer potential of compounds related to this compound:

- In vitro Studies : Compounds based on the tetrahydrocarbazole scaffold have demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HT116 (colon cancer). For instance, thioamide derivatives exhibited IC50 values in the low micromolar range against these cell lines .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF-7 | Thioamide A | 5.9 |

| A549 | Thioamide B | 25.7 |

| HT116 | Thioamide C | 10.0 |

Mechanistic Insights

The mechanism behind the anticancer activity includes:

- Cell Cycle Arrest : The compound may induce G2/M phase arrest in cancer cells.

- Apoptosis Induction : Activation of caspases and other apoptotic markers has been observed in treated cells.

Case Studies

- Study on MCF-7 Cells : A recent investigation assessed the effects of this compound on MCF-7 cells. Results indicated significant morphological changes and increased apoptotic markers after treatment .

- A549 Lung Carcinoma Study : Another study highlighted that modifications in the structure of carbazole derivatives led to enhanced anticancer activity against A549 cells. The introduction of electron-withdrawing groups significantly improved potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.